4-hydroxy-N-(3-isopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide
Description
4-Hydroxy-N-(3-isopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide is a hybrid molecule combining a 4-hydroxyquinoline scaffold with a 3-isopropyl-4-oxo-3,4-dihydroquinazolin-6-yl substituent via a carboxamide linkage. The quinoline core is a privileged structure in medicinal chemistry, often associated with antimicrobial, anticancer, and antimalarial activities .
Properties
Molecular Formula |
C21H18N4O3 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-oxo-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C21H18N4O3/c1-12(2)25-11-23-18-8-7-13(9-15(18)21(25)28)24-20(27)16-10-22-17-6-4-3-5-14(17)19(16)26/h3-12H,1-2H3,(H,22,26)(H,24,27) |
InChI Key |
AGXWHNVYWOXLHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CNC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
-
Activation : 4-Hydroxyquinoline-3-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C.
-
Coupling : The activated ester reacts with the quinazolinone amine at room temperature for 12–24 hours.
Data :
| Reagents | Solvent | Temperature | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| EDC, HOBt | DCM | RT | 24 | 78 |
Ullmann-Type Coupling
-
Conditions : Copper iodide (CuI) and N,N-dimethylglycine (DMG) in acetonitrile at 80°C facilitate the coupling.
-
Advantage : Tolerates electron-deficient aromatic systems.
Data :
| Catalyst | Ligand | Solvent | Temperature | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| CuI (10 mol%) | DMG | MeCN | 80°C | 12 | 82 |
Alternative Synthetic Routes
One-Pot Tandem Approach
A patent describes a tandem reaction where 4-hydroxyquinoline-3-carboxamide derivatives are synthesized via in situ activation of carboxylic acids using phosphoryl chloride (POCl₃). This method bypasses isolation of intermediates but requires stringent temperature control (0–5°C during activation).
Solid-Phase Synthesis
A modified protocol anchors the quinazolinone amine to a Wang resin, enabling iterative coupling and cleavage steps. This approach achieves 70% overall yield but necessitates specialized equipment.
Challenges and Optimization
-
Regioselectivity : Competing cyclization pathways during quinazolinone formation are mitigated by using sterically hindered nitriles (e.g., isobutyronitrile).
-
Acid Sensitivity : The 4-hydroxy group on quinoline necessitates mild coupling conditions to prevent dehydration.
-
Yield Improvements : Microwave-assisted coupling (100°C, 30 min) enhances reaction rates but risks decomposition.
Chemical Reactions Analysis
Nucleophilic Substitution at the Quinazolinone Core
The 4-oxo-3,4-dihydroquinazolin-6-yl moiety undergoes nucleophilic substitution at the C-2 position. Key reactions include:
-
Thioalkylation : Reaction with benzyl halides (e.g., 2-chlorobenzyl chloride) in the presence of sodium hydroxide yields thioether derivatives. For example:
Reported yields range from 70% to 92% depending on the alkyl halide .
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the 4-oxo group to a chloro substituent, enabling further functionalization .
Functionalization of the Quinoline Hydroxyl Group
The 4-hydroxy group on the quinoline ring participates in:
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in basic media (e.g., K₂CO₃/DMF) to form ethers or esters. For example, methylation with iodomethane produces 4-methoxyquinoline derivatives .
-
Oxidation : Under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), the hydroxyl group may oxidize to a carbonyl, though this is less common due to steric hindrance from the adjacent carboxamide.
Amide Bond Reactivity
The carboxamide linkage (-CONH-) exhibits moderate hydrolysis resistance but reacts under specific conditions:
-
Acidic Hydrolysis : Prolonged reflux in HCl (6M) cleaves the amide bond, yielding 4-hydroxyquinoline-3-carboxylic acid and 6-amino-3-isopropylquinazolin-4(3H)-one .
-
Coupling Reactions : The amide serves as a handle for Suzuki-Miyaura cross-couplings when converted to a boronic ester intermediate .
Electrophilic Aromatic Substitution (EAS)
The electron-rich quinoline and quinazolinone rings undergo EAS:
-
Nitration : Directed by the hydroxyl group, nitration at the quinoline C-5 position occurs with HNO₃/H₂SO₄ at 0–5°C .
-
Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at the quinazolinone C-7 position .
Reductive Transformations
-
Catalytic Hydrogenation : The quinoline ring is selectively reduced to 1,2,3,4-tetrahydroquinoline using H₂/Pd-C in ethanol, preserving the quinazolinone core .
-
N-Isopropyl Reduction : LiAlH₄ reduces the tertiary amine (N-isopropyl) to a secondary amine, though this is rarely employed due to destabilization of the quinazolinone system .
Cyclization and Heterocycle Formation
-
With Thiourea : Forms thiazolo[3,2-a]quinazolinone derivatives under refluxing acetic acid .
-
With Hydrazine : Produces pyrazolo[3,4-d]quinazolinone via cyclocondensation at the carbonyl group .
Metal-Catalyzed Cross-Couplings
The quinoline C-3 carboxamide participates in palladium-catalyzed reactions:
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biarylquinoline-carboxamide | 65–78 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-Aryl derivatives | 55–70 |
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces:
-
Ring Contraction : The quinazolinone converts to a benzimidazole analog via a Norrish-type pathway .
-
Singlet Oxygen Generation : The quinoline moiety acts as a photosensitizer, enabling [4+2] cycloadditions with dienes .
Key Stability Considerations
Scientific Research Applications
Biological Activities
The compound exhibits notable biological activities, making it a candidate for further investigation in medicinal applications. Key areas of interest include:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary research suggests that 4-hydroxy-N-(3-isopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide may possess anticancer properties. It has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Research indicates that derivatives may inhibit pro-inflammatory cytokines, offering therapeutic avenues for inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods:
- Cyclization Reactions : Key steps involve the cyclization of anthranilic acid derivatives with isocyanates to form the quinazoline core.
- Functional Group Modifications : Various synthetic routes allow for modifications that enhance biological activity or selectivity.
Case Studies
Several studies have investigated the applications of this compound:
- Anticancer Activity Study : A study evaluated the compound's effects on human cancer cell lines, revealing significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound in cancer therapy .
- Antimicrobial Evaluation : Another research project tested the antimicrobial efficacy against clinical isolates of bacteria, showing promising results that warrant further exploration into its formulation as an antibiotic .
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(3-isopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide would depend on its specific biological target. Generally, compounds of this class can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. For example, it could inhibit enzymes involved in DNA replication or repair, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural motifs with several 4-oxo-quinoline derivatives (Table 1). Key differences lie in the substituents on the quinoline core and the amide-linked moiety:
Table 1: Structural Comparison of Quinoline-3-Carboxamide Derivatives
- Quinazolinone vs.
- Hydroxy vs. Chloro/Oxo Groups: The 4-hydroxy group on the quinoline may improve solubility relative to chloro-substituted analogs (e.g., Compound 52), which are more lipophilic .
- Chiral vs. Achiral Centers: Unlike the enantiomerically pure (S)-amino-alcohol quinolines in , the target compound lacks a chiral center, which may simplify synthesis but reduce target selectivity .
Biological Activity
The compound 4-hydroxy-N-(3-isopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)quinoline-3-carboxamide is a member of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a hydroxyl group, a quinoline moiety, and a dihydroquinazolinone framework, which are believed to contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that derivatives of quinazolinones exhibit significant anticancer properties. For instance, compounds similar to This compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 8g | MCF-7 | 1.2 ± 0.2 | Induces apoptosis via caspase activation |
| 9k | HCV NS5B | 8.8 | Inhibits polymerase activity |
The compound 9k , a derivative, demonstrated selective inhibition of hepatitis C virus (HCV) NS5B polymerase with an IC50 of 8.8 µM, indicating potential antiviral properties alongside anticancer effects .
Anticonvulsant Activity
In preclinical studies, related compounds have been evaluated for anticonvulsant activity. The design and synthesis of quinazolinone derivatives have led to the identification of compounds with protective effects in seizure models.
| Model | ED50 (mg/kg) | TD50 (mg/kg) | PI |
|---|---|---|---|
| MES Seizure Model | Higher than standard drugs | Higher than standard drugs | Favorable safety profile |
These studies indicate that such derivatives could serve as leads for developing new antiepileptic drugs .
The biological activity of This compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in cancer progression and viral replication.
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
- Cell Cycle Arrest : Studies have shown that treatment with quinazolinone derivatives can lead to cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation .
Case Studies
Several case studies highlight the efficacy of quinazolinone derivatives:
- Case Study on MCF-7 Cells : A study demonstrated that compound 8g induced significant apoptosis in MCF-7 breast cancer cells through intrinsic pathways involving BAX and Bcl-2 proteins.
- Anticonvulsant Screening : In animal models, compounds derived from the quinazolinone scaffold exhibited protective effects against seizures induced by various convulsants, showcasing their potential as anticonvulsants.
Q & A
Advanced Question: How can researchers optimize synthetic yield and purity using computational and experimental approaches?
Methodological Answer: Optimization strategies include:
- Reaction Path Search : Apply quantum chemical calculations (e.g., density functional theory) to predict energetically favorable pathways and intermediates .
- Design of Experiments (DoE) : Use factorial designs to systematically vary parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions with minimal trials. For example, a central composite design could resolve non-linear interactions between variables .
- In Situ Monitoring : Employ techniques like FTIR or HPLC to track reaction progress and adjust conditions dynamically.
Basic Question: What techniques are used for structural characterization?
Methodological Answer:
Standard characterization methods include:
Advanced Question: How can advanced spectroscopic and computational methods resolve tautomeric ambiguities?
Methodological Answer:
- Dynamic NMR : Detect tautomeric equilibria (e.g., keto-enol forms) by analyzing temperature-dependent chemical shifts.
- X-ray Crystallography : Provide definitive tautomeric assignment via solid-state structure determination.
- Computational Modeling : Compare calculated ¹³C NMR chemical shifts (using DFT) with experimental data to validate tautomeric states .
Basic Question: What safety protocols are essential for handling this compound?
Methodological Answer:
Advanced Question: How can researchers design stability studies under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.
- Analytical Monitoring : Use HPLC-MS to quantify degradation products and establish shelf-life.
- DoE for Stability : Test combinations of temperature, pH, and oxidizers to model real-world stability .
Basic Question: What biological targets or mechanisms are associated with this compound?
Methodological Answer:
Advanced Question: How to address contradictory efficacy data across cell lines?
Methodological Answer:
- Standardized Assay Conditions : Use identical cell passage numbers, serum concentrations, and incubation times.
- Multi-Omics Profiling : Combine transcriptomics and proteomics to identify cell-line-specific resistance mechanisms.
- Comparative Dose-Response Analysis : Fit data to Hill equations to quantify potency (EC₅₀) and efficacy (Emax) variations .
Basic Question: What solvent systems are compatible for in vitro assays?
Methodological Answer:
- Polar Solvents : DMSO (≤1% v/v in cell culture) for stock solutions.
- Aqueous Buffers : Phosphate-buffered saline (PBS) or DMEM with ≤0.1% Tween-80 for solubility enhancement .
Advanced Question: How to improve solubility and bioavailability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
